molecular formula C8H6BrFO3 B6174348 2-bromo-3-fluoro-5-methoxybenzoic acid CAS No. 1785082-83-8

2-bromo-3-fluoro-5-methoxybenzoic acid

Cat. No.: B6174348
CAS No.: 1785082-83-8
M. Wt: 249.03 g/mol
InChI Key: JRSLWCPGXFCHPK-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-5-methoxybenzoic acid is a halogenated benzoic acid derivative with the molecular formula C₈H₆BrFO₃ and a molecular weight of 249.04 g/mol . Its structure features a bromine atom at position 2, a fluorine atom at position 3, and a methoxy group at position 5 on the aromatic ring, with a carboxylic acid functional group at position 1. The SMILES notation is COC1=CC(=C(C(=C1)F)Br)C(=O)O, and the InChIKey is JRSLWCPGXFCHPK-UHFFFAOYSA-N .

Properties

CAS No.

1785082-83-8

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

IUPAC Name

2-bromo-3-fluoro-5-methoxybenzoic acid

InChI

InChI=1S/C8H6BrFO3/c1-13-4-2-5(8(11)12)7(9)6(10)3-4/h2-3H,1H3,(H,11,12)

InChI Key

JRSLWCPGXFCHPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)Br)C(=O)O

Purity

95

Origin of Product

United States

Scientific Research Applications

2-Bromo-3-fluoro-5-methoxybenzoic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for designing new pharmaceuticals with anti-inflammatory or antimicrobial properties.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 2-bromo-3-fluoro-5-methoxybenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-bromo-3-fluoro-5-methoxybenzoic acid with four structurally related benzoic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups
2-Bromo-3-fluoro-5-methoxybenzoic acid C₈H₆BrFO₃ 249.04 Br (2), F (3), OCH₃ (5), COOH (1) Bromo, fluoro, methoxy, carboxylic acid
2-Bromo-5-(trifluoromethyl)benzoic acid C₈H₄BrF₃O₂ ~269.02 (estimated) Br (2), CF₃ (5), COOH (1) Bromo, trifluoromethyl, carboxylic acid
5-Bromo-2-[(2-chlorophenyl)methoxy]benzoic acid C₁₄H₁₀BrClO₃ 349.59 Br (5), Cl-Ph-OCH₂ (2), COOH (1) Bromo, benzyloxy (chlorinated), carboxylic acid
6-Bromo-4-chloro-8-methylquinoline C₁₀H₈BrClN 256.06 Br (6), Cl (4), CH₃ (8), N (quinoline) Bromo, chloro, methyl, heterocyclic

Key Observations :

  • Electron-withdrawing vs. donating groups : The trifluoromethyl group in 2-bromo-5-(trifluoromethyl)benzoic acid is strongly electron-withdrawing, enhancing the acidity of its carboxylic acid group compared to the methoxy-substituted target compound .
  • Heterocyclic systems: 6-Bromo-4-chloro-8-methylquinoline differs fundamentally as a quinoline derivative, offering a nitrogen-containing aromatic system that may influence biological activity .

Biological Activity

2-bromo-3-fluoro-5-methoxybenzoic acid is a benzoic acid derivative characterized by the presence of bromine, fluorine, and methoxy groups. Its molecular formula is C8H6BrFO3C_8H_6BrFO_3, with a molecular weight of approximately 259.034 g/mol. The compound appears as a white crystalline powder, melting at 189-191°C and boiling at 422.9°C at 760 mmHg. It is soluble in organic solvents such as acetone and chloroform but insoluble in water.

Anti-inflammatory Effects

Research indicates that 2-bromo-3-fluoro-5-methoxybenzoic acid exhibits anti-inflammatory properties . This activity is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits. The specific mechanisms through which this compound exerts its anti-inflammatory effects are still under investigation, necessitating further studies to elucidate its action at the molecular level.

Antibacterial Activity

The compound has demonstrated antibacterial activity against various bacterial strains. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms that disrupt cellular processes, although detailed pathways have not been fully characterized. This property positions it as a potential candidate for developing new antibacterial agents, especially in an era of rising antibiotic resistance.

Antitumor Potential

In vitro studies have shown that 2-bromo-3-fluoro-5-methoxybenzoic acid may possess antitumor activity , particularly against certain cancer cell lines. The exact mechanisms remain to be defined, but the compound's ability to induce apoptosis or inhibit cell proliferation is being explored as a potential therapeutic strategy in oncology.

Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryModulates inflammatory pathways
AntibacterialInhibits growth of various bacterial strains
AntitumorInduces apoptosis in cancer cell lines

Synthesis and Characterization Studies

The synthesis of 2-bromo-3-fluoro-5-methoxybenzoic acid can be achieved through various methodologies, including the reaction of 2,3-dibromo-5-fluorotoluene with sodium methoxide. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the compound.

Toxicity and Safety Assessments

Limited data is available regarding the toxicity and safety profile of 2-bromo-3-fluoro-5-methoxybenzoic acid. Animal studies suggest that low doses do not produce significant adverse effects; however, comprehensive toxicity studies are necessary to establish safety for potential therapeutic use.

Future Directions for Research

  • Mechanistic Studies : Further research should focus on elucidating the specific biological mechanisms underlying the anti-inflammatory, antibacterial, and antitumor activities.
  • Toxicity Evaluations : Comprehensive toxicity assessments are needed to determine safe dosage levels for human applications.
  • Formulation Development : Investigating formulations that enhance the solubility of this compound could improve its bioavailability and therapeutic efficacy.
  • Exploration of Derivatives : The synthesis of derivatives could yield compounds with enhanced biological activities or improved pharmacokinetic profiles.
  • Applications in Medicinal Chemistry : The potential use of this compound as a lead structure for drug development targeting inflammation and cancer should be explored further.

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